molecular formula C17H14N2O3 B5753704 N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide

Cat. No. B5753704
M. Wt: 294.30 g/mol
InChI Key: DSKQPEFQWAZUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPI or diphenyleneiodonium, and it is a potent inhibitor of flavoproteins, which are enzymes involved in various biochemical reactions. DPI has been used extensively in research to understand the mechanism of action of flavoproteins and their role in various physiological processes.

Mechanism of Action

DPI works by inhibiting the activity of flavoproteins, which are enzymes that contain flavin adenine dinucleotide (FAD) as a cofactor. Flavoproteins are involved in various biochemical reactions, including electron transfer, redox reactions, and oxygen sensing. DPI binds to the FAD cofactor of flavoproteins and prevents the transfer of electrons, thereby inhibiting their activity.
Biochemical and Physiological Effects
DPI has been shown to have various biochemical and physiological effects. One of the major effects of DPI is its ability to inhibit the activity of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. This inhibition of NADPH oxidase activity by DPI has been shown to reduce oxidative stress and inflammation in various disease models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DPI in lab experiments is its potency as an inhibitor of flavoproteins. DPI has been shown to be a highly effective inhibitor of flavoproteins, and it can be used in very low concentrations to achieve significant inhibition. However, one of the limitations of using DPI in lab experiments is its potential toxicity. DPI has been shown to be toxic to cells at high concentrations, and care must be taken to ensure that the concentration used in experiments is not toxic to the cells.

Future Directions

There are several future directions for research on DPI. One of the major areas of research is the development of new inhibitors of flavoproteins that are less toxic than DPI. Another area of research is the identification of new targets for DPI and other flavoprotein inhibitors. Finally, research is needed to understand the role of flavoproteins in various physiological processes and their potential as therapeutic targets for various diseases.
Conclusion
In conclusion, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide, or DPI, is a potent inhibitor of flavoproteins that has gained significant attention in scientific research due to its potential applications in various fields. DPI has been used extensively in research to understand the mechanism of action of flavoproteins and their role in various physiological processes. While DPI has several advantages as a research tool, care must be taken to ensure that it is not toxic to cells at high concentrations. There are several future directions for research on DPI, including the development of new inhibitors of flavoproteins and the identification of new targets for DPI and other flavoprotein inhibitors.

Synthesis Methods

The synthesis of DPI involves the reaction of 4-phenylphthalic anhydride with propionyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then treated with iodine in the presence of sodium hydroxide to yield N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide. This synthesis method has been widely used in research laboratories to produce DPI in large quantities for various applications.

Scientific Research Applications

DPI has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of DPI is in understanding the mechanism of action of flavoproteins, which are enzymes involved in various biochemical reactions. DPI is a potent inhibitor of flavoproteins, and it has been used to study the role of these enzymes in various physiological processes such as cell signaling, energy metabolism, and oxidative stress.

properties

IUPAC Name

N-(1,3-dioxo-2-phenylisoindol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-15(20)18-11-8-9-13-14(10-11)17(22)19(16(13)21)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKQPEFQWAZUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)propanamide

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